molecular formula C7H7FN2O3S B1438116 2-Fluoro-5-sulfamoylbenzamide CAS No. 1094550-78-3

2-Fluoro-5-sulfamoylbenzamide

Cat. No.: B1438116
CAS No.: 1094550-78-3
M. Wt: 218.21 g/mol
InChI Key: XFEZWXUJMGSLLY-UHFFFAOYSA-N
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Description

2-Fluoro-5-sulfamoylbenzamide is an organic compound with the molecular formula C7H7FN2O3S and a molecular weight of 218.21 g/mol It is characterized by the presence of a fluorine atom at the second position and a sulfamoyl group at the fifth position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-sulfamoylbenzamide typically involves the introduction of the fluorine and sulfamoyl groups onto the benzamide ring. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-sulfamoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or thiols.

Scientific Research Applications

2-Fluoro-5-sulfamoylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the sulfamoyl group can participate in various biochemical reactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzamide
  • 2-Fluoro-5-aminobenzamide
  • 2-Fluoro-5-methylbenzamide

Comparison: 2-Fluoro-5-sulfamoylbenzamide is unique due to the presence of both a fluorine atom and a sulfamoyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-fluoro-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEZWXUJMGSLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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